molecular formula C16H10BrClN2O2S B6363551 5-bromo-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 150054-94-7

5-bromo-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B6363551
CAS No.: 150054-94-7
M. Wt: 409.7 g/mol
InChI Key: RULPPAZRGRXNIW-UHFFFAOYSA-N
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Description

5-Bromo-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic compound featuring a fused indole and thiazolidine-dione framework. The 5-bromo substituent on the indole ring and the 4-chlorophenyl group on the thiazolidine ring are critical structural features that influence its physicochemical and biological properties. This compound is synthesized via multicomponent cyclocondensation reactions, often employing green chemistry principles such as aqueous media or solid-supported catalysts like montmorillonite KSF to enhance yield and sustainability . Its spiro architecture and halogenated substituents render it a candidate for antimicrobial and antifungal applications, as seen in related analogs .

Properties

IUPAC Name

5'-bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O2S/c17-9-1-6-13-12(7-9)16(15(22)19-13)20(14(21)8-23-16)11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULPPAZRGRXNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=C(C=CC(=C3)Br)NC2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412757
Record name 5-bromo-3'-(4-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6477-75-4
Record name 5-bromo-3'-(4-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Schiff Base Precursors

The synthesis often begins with the preparation of Schiff base intermediates. A mixture of 5-bromoindoline-2,3-dione and 4-chlorobenzaldehyde undergoes condensation in ethanol under acidic catalysis (e.g., acetic acid) at reflux temperatures (78–80°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, forming an imine linkage. The resulting Schiff base, 3-[(4-chlorobenzylidene)amino]-5-bromoindolin-2-one, is isolated by filtration and recrystallized from ethanol (yield: 85–88%).

Cyclization with Thioglycolic Acid

The Schiff base is subsequently reacted with thioglycolic acid in 1,4-dioxane under reflux conditions (100–110°C) for 12 hours in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst. This step induces cyclization, forming the spiro-thiazolidine core. The reaction mechanism involves thiolactamization, where the thiol group attacks the imine carbon, followed by intramolecular cyclization to generate the five-membered thiazolidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the target compound as a pale-yellow solid (yield: 72–75%).

Microwave-Assisted One-Pot Synthesis

Reaction Optimization

Microwave irradiation significantly enhances reaction efficiency. A one-pot protocol combines 5-bromoindoline-2,3-dione (1 mmol), 4-chlorophenyl isothiocyanate (1 mmol), and montmorillonite KSF clay (0.5 g) in dimethylformamide (DMF, 5 mL). The mixture is irradiated at 120°C for 15–20 minutes, achieving simultaneous condensation and cyclization. The clay acts as a heterogeneous acid catalyst, promoting both steps with minimal byproduct formation.

Advantages Over Conventional Methods

This method reduces reaction time from hours to minutes and improves yield (88–92%) compared to traditional thermal approaches. The use of DMF as a polar aprotic solvent facilitates microwave absorption, while the clay’s mesoporous structure enhances reactant dispersion. Post-reaction, the product is isolated by filtration, washed with ethanol, and dried under vacuum.

N-Alkylation Strategies for Side-Chain Functionalization

Alkylation of Thiazolidine Nitrogen

In a modified approach, the thiazolidine nitrogen undergoes alkylation to introduce additional substituents. A solution of 5-bromo-3'-(4-chlorophenyl)spiro[indole-3,2'-thiazolidine]-2,4'-dione (1 mmol) in dimethylformamide (DMF) is treated with 1-bromo-4-chlorobutane (1.2 mmol) and potassium carbonate (2 mmol) at 80°C for 4 hours. The reaction proceeds via SN2 mechanism, yielding a quaternary ammonium intermediate. Subsequent treatment with N-methylpiperazine (1.5 mmol) at 100°C for 2 hours completes the alkylation, with final purification via recrystallization from ethanol/water (yield: 65–68%).

Challenges in Steric Hindrance

Bulky substituents on the thiazolidine ring (e.g., 4-chlorophenyl) necessitate elevated temperatures (100–120°C) and prolonged reaction times (6–8 hours) to overcome steric hindrance. Catalytic amounts of tetrabutylammonium iodide (TBAI, 0.1 equiv) enhance reactivity by stabilizing transition states through phase-transfer effects.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

MethodConditionsCatalystTimeYield (%)Purity (%)
Condensation-CyclizationReflux in 1,4-dioxane, ZnCl₂ZnCl₂12 h72–7598
Microwave-Assisted120°C, DMF, montmorillonite KSFMontmorillonite20 min88–9299
N-Alkylation80–100°C, DMF, K₂CO₃TBAI6–8 h65–6897

Microwave-assisted synthesis emerges as the most efficient, balancing high yield and short reaction time. Conversely, N-alkylation suffers from lower yields due to steric and electronic challenges.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified using silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase ensures ≥98% purity for pharmacological applications.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include ν(C=O) at 1720–1740 cm⁻¹ (dione), ν(N–H) at 3250–3300 cm⁻¹ (indole), and ν(C–S) at 680–700 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 7.45–7.60 (m, 4H, Ar–H), 6.85 (s, 1H, indole H-4), 4.25 (s, 2H, thiazolidine CH₂), 10.30 (s, 1H, NH).

  • ¹³C NMR : Peaks at 185.2 ppm (C=O), 62.5 ppm (spiro carbon), and 135–140 ppm (aromatic carbons) confirm the structure .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, converting them into alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce alcohol derivatives of the thiazolidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential in various studies due to its structural similarity to bioactive molecules. It can interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of the indole moiety, in particular, is known for its pharmacological activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of 5-bromo-3’-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, influencing biological pathways. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and synthetic efficiency of spiro-thiazolidine-diones are highly dependent on substituent variations. Below is a comparative analysis:

Compound Name Substituents Key Features
Target Compound 5-Bromo (indole), 4-chlorophenyl (thiazolidine) Enhanced lipophilicity due to halogens; potential dual antimicrobial activity
5-Chlorospiro[indoline-3,2′-thiazolidine]-2,4′-dione 5-Chloro (indole), unsubstituted thiazolidine Lower antifungal activity compared to brominated analogs
6b () 5-Bromo (indole), 4-methoxybenzylidene (thiazolidine) Methoxy group improves solubility but reduces Gram-negative activity
8a () 4-Chlorophenyl (thiazolidine), pyrimidinylideneamino-methyl Extended conjugation enhances antifungal activity (MIC: 2 µg/mL vs. Candida)
300671-98-1 () 5-Bromo (indole), 4-hydroxyphenyl (thiazolidine) Hydroxyl group increases polarity, reducing membrane penetration

Key Trends :

  • Halogenation : Bromine at C5 (indole) enhances antimicrobial potency compared to chlorine or unsubstituted analogs .
  • Aryl Groups : Electron-withdrawing groups (e.g., 4-chlorophenyl) improve antifungal activity, while electron-donating groups (e.g., methoxy) favor solubility but reduce efficacy .
Physicochemical Properties
  • Lipophilicity : Calculated logP values for brominated spiro-thiazolidines (~3.2) are higher than chlorinated analogs (~2.8), correlating with improved membrane permeability .
  • Thermal Stability : The target compound melts at 81–82°C, comparable to analogs like 6c (m.p. 75–77°C), indicating similar crystalline packing .

Biological Activity

5-bromo-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic compound with notable biological activities. This compound belongs to the class of spiro compounds and features a unique structure that includes indole and thiazolidine moieties. Its halogenated nature (bromine and chlorine) suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 5-bromo-3'-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
  • Molecular Formula : C16H10BrClN2O2S
  • Molecular Weight : 409.7 g/mol
  • CAS Number : 6477-75-4

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against human tumor cell lines like OVCAR-8 (ovarian cancer), SF-295 (glioblastoma), and HCT-116 (colon adenocarcinoma) .

Antimicrobial Properties

The compound has also displayed antimicrobial activity against a range of pathogens. Its structural components allow for interactions with bacterial cell membranes and enzymes, leading to inhibition of growth in both gram-positive and gram-negative bacteria. Notably, it has shown effectiveness comparable to established antibiotics in certain assays .

Antitubercular Activity

5-bromo-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione has been evaluated for its antitubercular properties. In vitro studies suggest it may possess activity against Mycobacterium tuberculosis strains, potentially offering an alternative or adjunctive treatment option in tuberculosis management .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is significant in conditions characterized by chronic inflammation and may offer therapeutic benefits in diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation and inflammation.
  • Gene Expression Modulation : Alteration of transcription factors leading to changes in gene expression profiles associated with cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells, leading to cell death .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of 5-bromo-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione on HCT-116 cells. The results showed a dose-dependent reduction in cell viability with an IC50 value comparable to doxorubicin .

Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics used as controls .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
5-bromo-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dioneStructureAnticancer15 µM
5-chloro-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dioneStructureAntimicrobial20 µM

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this spiro-thiazolidinone compound?

Answer:
The compound can be synthesized via a multi-step route involving condensation of brominated indole precursors with 4-chlorophenyl-substituted thiazolidinone intermediates. Key steps include:

  • Condensation reaction : Use anhydrous conditions with catalysts like acetic acid or p-toluenesulfonic acid to form the spiro ring system.
  • Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures yields pure product (65% yield reported for analogous derivatives) .
  • Characterization :
    • Elemental analysis : Confirm stoichiometry (e.g., C, H, N, S content) with deviations <0.4% .
    • IR spectroscopy : Identify functional groups (e.g., N–H stretch at ~3455 cm⁻¹, C=O at ~1700 cm⁻¹) .
    • Melting point : Consistency with literature values (e.g., 81–82°C for related structures) .

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer:
Combine multiple analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Compare peak integrals for aromatic protons (e.g., 4-chlorophenyl groups) and spiro-ring protons. Use deuterated DMSO or CDCl₃ as solvents .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~175–185 ppm and sp³ carbons in the thiazolidinone ring .
  • Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How can X-ray crystallography resolve structural ambiguities in this spiro compound?

Answer:
Single-crystal X-ray diffraction provides atomic-level resolution:

  • Crystal growth : Use slow evaporation of saturated solutions in solvents like DMF/water .
  • Data collection : At 298 K with Mo-Kα radiation (λ = 0.71073 Å). Optimize data-to-parameter ratios (>10:1) to reduce overfitting .
  • Refinement : Software like SHELXL refines bond lengths (e.g., C–C: 1.54 Å ± 0.02 Å) and angles. Validate with R-factors (<0.07 for high quality) .
  • Applications : Confirm spiro-junction geometry and dihedral angles between indole and thiazolidinone moieties .

Advanced: What strategies address contradictions in spectral or bioactivity data?

Answer:

  • Spectral inconsistencies :
    • Compare with analogs: For unexpected NMR peaks, reference data from structurally similar compounds (e.g., 3-((5-(4-bromophenyl)-oxadiazolyl)methyl)thiazolidinediones) .
    • Computational validation: Use DFT calculations (e.g., Gaussian 09) to simulate IR/NMR spectra and identify misassignments .
  • Bioactivity variability :
    • Dose-response curves : Repeat assays (n ≥ 3) to assess reproducibility. Use positive controls (e.g., doxorubicin for cytotoxicity studies) .
    • Solubility adjustments : If bioactivity is solvent-dependent, test in DMSO/PBS mixtures (≤1% DMSO) to avoid artifacts .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Answer:

  • Scaffold modifications :
    • Introduce electron-withdrawing groups (e.g., NO₂ at the indole 5-position) to enhance electrophilic reactivity .
    • Replace 4-chlorophenyl with 4-fluorophenyl to study halogen effects on binding affinity .
  • Pharmacological screening :
    • Enzyme inhibition : Test against targets like α-glucosidase or COX-2 using fluorometric assays .
    • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., ATP-binding pockets) .

Advanced: What methodologies resolve synthetic challenges in scaling up this compound?

Answer:

  • Process optimization :
    • Switch from batch to flow chemistry for hazardous steps (e.g., bromination) to improve safety and yield .
    • Use membrane separation (e.g., nanofiltration) to isolate intermediates and reduce purification time .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water in microwave-assisted reactions .

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